5,6-dimethylpyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

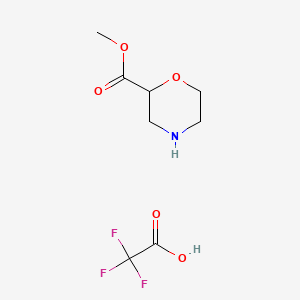

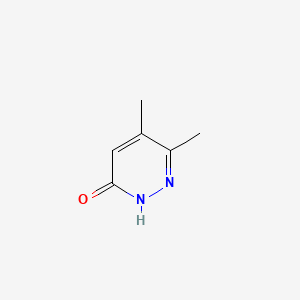

5,6-dimethylpyridazin-3(2H)-one is a chemical compound with the CAS number 100114-19-0 . It is used for research and development purposes and is not advised for medicinal, household, or other uses .

Molecular Structure Analysis

The molecular formula of 5,6-dimethylpyridazin-3(2H)-one is C6H8N2O . The molecular weight is 124.14 . Unfortunately, the specific structure details are not available in the sources I found.Scientific Research Applications

Drug Discovery Applications : A study discussed the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems. This methodology, involving sequential nucleophilic aromatic substitution processes, has potential applications in drug discovery (Pattison et al., 2009).

Antimicrobial Agents : Another study by Al-Kamali and Al-Hazmi (2014) synthesized derivatives of cyano-5,6-dimethylpyridazin-3(2H)-thione and evaluated them for antimicrobial activity. This demonstrates the compound's relevance in developing potential antimicrobial agents (Al-Kamali & Al-Hazmi, 2014).

Cardiotonic Drugs : A research paper by Robertson et al. (1986) highlighted the development of dihydropyridazinone derivatives as potent cardiotonics. These compounds showed significant positive inotropic effects in animal models, suggesting their potential in treating heart conditions (Robertson et al., 1986).

Polymerase Inhibitors in Cancer Therapy : Ferrigno et al. (2010) described the development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. These compounds were effective against BRCA-1 deficient cancer cells, demonstrating their potential in cancer therapy (Ferrigno et al., 2010).

Agricultural Herbicides : A study by Hilton et al. (1969) discussed the modes of action of pyridazinone herbicides, demonstrating their effectiveness in inhibiting photosynthesis in plants. This research is significant for the development of agricultural herbicides (Hilton et al., 1969).

Solubility and Thermodynamic Studies : Shakeel et al. (2019) conducted a study focusing on the solubility and thermodynamics of pyridazinone derivatives in different solvent systems. Understanding the solubilization behavior of these compounds is crucial for their formulation in pharmaceutical applications (Shakeel et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds, such as pyridazinone derivatives, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Mode of Action

These compounds are known to inhibit calcium ion influx, thereby affecting the activation of platelet aggregation .

Biochemical Pathways

Given the compound’s potential role in inhibiting calcium ion influx, it may impact pathways related to platelet activation and aggregation .

Result of Action

Based on the known effects of related compounds, it may inhibit calcium ion influx, thereby affecting platelet activation and potentially preventing thrombosis .

properties

IUPAC Name |

3,4-dimethyl-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-6(9)8-7-5(4)2/h3H,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPAHXPYSVABCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethylpyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid](/img/structure/B597130.png)

![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)

![1-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea](/img/structure/B597141.png)

![Benzyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B597146.png)